molecular formula C20H20N2O3 B5815865 Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate

Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate

Cat. No.: B5815865
M. Wt: 336.4 g/mol
InChI Key: SXSXIOBOHKRHOB-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a complex organic compound with a molecular formula of C20H20N2O3 It belongs to the class of esters and features a phthalazinone core structure substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The general reaction scheme can be represented as follows: [ \text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl Ester} + \text{Water} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • Ethyl benzoate
  • Phenyl benzoate

Uniqueness

Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is unique due to its phthalazinone core structure, which imparts distinct chemical and biological properties. This differentiates it from other esters, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.40 g/mol
  • CAS Number : 752680
  • Structure : The compound features a phthalazine ring system, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can mitigate oxidative stress in cells, thereby protecting against cellular damage.
  • Anti-inflammatory Effects : this compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific metabolic enzymes
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases markers of inflammation

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in a pharmacological journal demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could enhance the efficacy of co-administered drugs by reducing their metabolic clearance .
  • Antioxidant Activity Assessment : In vitro assays indicated that this compound scavenges free radicals and enhances the antioxidant defense mechanisms in human cell lines. This effect was quantified using DPPH and ABTS assays, showing significant reductions in oxidative markers .
  • Anti-inflammatory Research : A recent animal study investigated the anti-inflammatory properties of this compound in a model of induced arthritis. The results showed a marked decrease in inflammatory cytokines and improved clinical scores compared to controls, highlighting its therapeutic potential in inflammatory conditions .

Properties

IUPAC Name

ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-25-18(23)12-13-22-20(24)17-7-5-4-6-16(17)19(21-22)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXIOBOHKRHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322175
Record name ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

694456-49-0
Record name ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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